6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is a compound belonging to the quinazolinone class, which is known for its diverse biological activities. Quinazolinones are characterized by a fused benzene and pyrimidine ring structure, making them valuable in medicinal chemistry. This specific compound has garnered attention for its potential applications in pharmacology, particularly as an antimicrobial and anticancer agent.
This compound can be synthesized through various methods involving the reaction of naphthalene derivatives with quinazolinone precursors. The synthesis and biological evaluation of similar compounds have been documented in scientific literature, highlighting their antibacterial and anticancer properties .
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is classified as a quinazolinone derivative. It falls under the broader category of heterocyclic compounds, which are organic compounds containing at least one heteroatom (such as nitrogen) in their ring structure.
The synthesis of 6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one can be achieved through several methodologies:
The synthesis often employs techniques such as thin-layer chromatography for monitoring reaction progress and nuclear magnetic resonance spectroscopy for structural confirmation. Infrared spectroscopy is also used to identify functional groups .
The molecular formula of 6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is . Its structure consists of:
The compound's molecular weight is approximately 282.34 g/mol. The presence of nitrogen atoms in the structure suggests potential hydrogen bonding capabilities, which may influence its interaction with biological macromolecules .
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as high-performance liquid chromatography are often employed to assess purity .
The mechanism of action for 6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one likely involves:
Studies have indicated that similar quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines and possess antibacterial properties against common pathogens .
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is expected to be a crystalline solid at room temperature, with moderate solubility in polar solvents due to the presence of nitrogen atoms.
The compound exhibits properties typical of quinazolinones:
The primary applications of 6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one include:
The systematic name 6-(naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one follows IUPAC conventions for quinazolinone derivatives. The parent heterocycle is a quinazolin-7(1H)-one, indicating a quinazoline system with a ketone at position 7 and an implied tautomeric hydrogen at N1. The substituents are precisely numbered: the naphthalene ring is attached at position 6 via its 1-position carbon, while the secondary amino group (–NH–) at position 2 carries an isopropyl moiety [(propan-2-yl)amino] [3] [7].
The molecular formula is C₂₁H₁₇N₃O, calculated as follows:
Key identifiers include:
Table 1: Systematic Identification of Key Structural Features
Position | Substituent | IUPAC Description |
---|---|---|
1 | H (tautomeric) | 1H-quinazolinone |
2 | –NH–CH(CH₃)₂ | [(propan-2-yl)amino] |
6 | –C₁₀H₇ | (naphthalen-1-yl) |
7 | =O | quinazolin-7-one |
Quinazolinones exhibit pharmacological diversity governed by substitution patterns. Key analogues include:
Table 2: Structural Analogues and Their Key Modifications
Compound | C2 Substituent | C6 Substituent | C7/Oxidation | N1 Modification |
---|---|---|---|---|
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one | Isopropylamino | Naphthalen-1-yl | Ketone | H |
Afatinib (anticancer) | 4-(dimethylamino)but-2-enamido | – | None | Methyl |
7-Aminoquinazoline-2,4(1H,3H)-dione | None | None | Ketone | H |
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one | Amino | Naphthalen-2-ylsulfinyl | None | H |
C2: [(Propan-2-yl)amino] Group
C6: Naphthalen-1-yl Group
N1/C7: Tautomeric System
Table 3: Position-Specific Contributions to Molecular Properties
Position | Key Functional Groups | Electronic Role | Steric Role | Target Interactions |
---|---|---|---|---|
C2 | –NH–CH(CH₃)₂ | H-bond donor/acceptor; moderate electron donation | Branched aliphatic (~110 ų volume) | Kinase hinge region H-bonds; hydrophobic subpockets |
C6 | Naphthalen-1-yl | Electron donor (π-system); hydrophobic | Planar, extended (154 ų volume) | π-Stacking with tyrosine/phenylalanine; intercalation |
C7 | =O | Strong electron acceptor; H-bond acceptor | Minimal | H-bond to serine/threonine residues |
N1 | H (tautomer) | H-bond donor; tautomer stabilization | Minimal | Salt bridges with aspartate/glutamate |
The molecular architecture thus balances electron distribution (C7=O electron-withdrawing vs. C2-NH electron-donating), tautomerism (stabilized 7-keto form), and steric bulk (naphthyl vs. isopropyl). This positions the compound for potential bioactivity within kinase inhibitors or DNA-interactive agents, akin to clinical quinazolinones like raltitrexed [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7